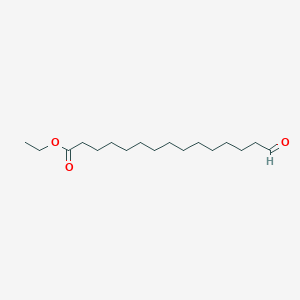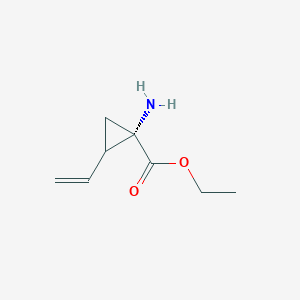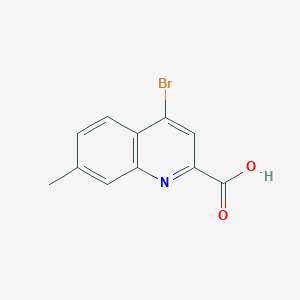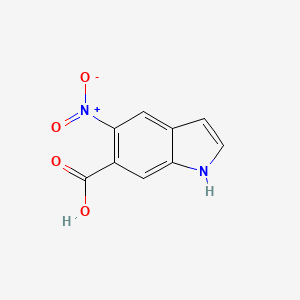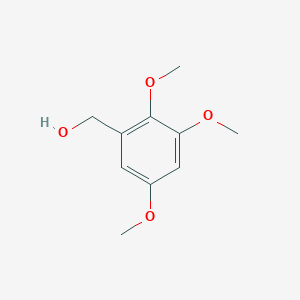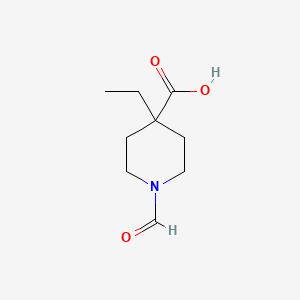
2-(5-Iodopyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Iodopyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and an acetic acid moiety attached to the 3-position. Pyridine derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-pyridineacetic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the pyridine ring.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-pyridineacetic acid is coupled with an appropriate iodinated precursor using a palladium catalyst and a boronic acid derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(5-Iodopyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds, Grignard reagents, and amines.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, amines; typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; carried out in acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon catalyst; conducted under mild pressure and temperature conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Reduction: Piperidine derivatives.
科学研究应用
2-(5-Iodopyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals.
作用机制
The mechanism of action of 2-(5-Iodopyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the acetic acid moiety play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site or by interfering with substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, altering the receptor’s signaling cascade.
相似化合物的比较
Similar Compounds
- 2-(5-Bromopyridin-3-yl)acetic acid
- 2-(5-Chloropyridin-3-yl)acetic acid
- 2-(5-Fluoropyridin-3-yl)acetic acid
Uniqueness
2-(5-Iodopyridin-3-yl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to other halogenated derivatives. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold in drug design and materials science.
属性
分子式 |
C7H6INO2 |
|---|---|
分子量 |
263.03 g/mol |
IUPAC 名称 |
2-(5-iodopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6INO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) |
InChI 键 |
AIOXLAHKNVRFOK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1I)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


